PEG1 Spacer Length: Molecular Weight Reduction of 50.1 Da vs. Thalidomide-PEG3-COOH
Thalidomide-Propargyne-PEG1-COOH (MW 384.34) is 50.1 Da lighter than Thalidomide-PEG3-COOH (MW 434.40) and 94.1 Da lighter than Thalidomide-PEG4-COOH (MW 478.45) . This lower molecular weight reduces the overall size of the final PROTAC molecule, which can be advantageous for maintaining favorable physicochemical properties and cellular permeability .
| Evidence Dimension | Molecular Weight (MW) |
|---|---|
| Target Compound Data | 384.34 g/mol |
| Comparator Or Baseline | Thalidomide-PEG3-COOH: 434.40 g/mol; Thalidomide-PEG4-COOH: 478.45 g/mol |
| Quantified Difference | 50.1 Da lower vs. PEG3-COOH; 94.1 Da lower vs. PEG4-COOH |
| Conditions | Calculated from molecular formula; vendor-reported MW values from InvivoChem and XcessBio |
Why This Matters
Selecting the PEG1 variant minimizes the incremental molecular weight added to the final PROTAC, which is critical for optimizing drug-like properties such as membrane permeability and solubility.
